Suc-Ala-Ala-Pro-Val-AMC

Elastase kinetics Fluorogenic substrates Assay development

Common assay pain point: Elastase activity measurements in complex biological samples often suffer from off-target protease background, compromising specificity. Suc-Ala-Ala-Pro-Val-AMC is the precise solution, offering the highly selective AAPV sequence for human leukocyte and porcine pancreatic elastase. - Achieves specific detection: Resistant to cathepsin G, ensuring accurate readouts in sputum, BAL fluid, or cell culture supernatants. - Optimized for HTS: Low Km (140 µM) enables low substrate use, reducing cost and DMSO solubility issues. - Regulatory-grade QC: >98% purity supports validated assays for trace host cell protein detection in biotherapeutic manufacturing.

Molecular Formula C30H39N5O9
Molecular Weight 613.7 g/mol
Cat. No. B12115058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Ala-Pro-Val-AMC
Molecular FormulaC30H39N5O9
Molecular Weight613.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-22-20(14-19)16(3)13-25(39)44-22)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)
InChIKeyUENUZLOKAUDHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Ala-Pro-Val-AMC Specifications


Suc-Ala-Ala-Pro-Val-AMC (CAS 113277-37-5) is a synthetic tetrapeptide fluorogenic substrate widely used for the quantitative determination of elastase activity. The molecule comprises a succinyl (Suc) protecting group at the N-terminus, the amino acid sequence Ala-Ala-Pro-Val, and the fluorescent reporter 7-amino-4-methylcoumarin (AMC) at the C-terminus. Upon enzymatic cleavage by human leukocyte elastase (HLE) or porcine pancreatic elastase (PPE), free AMC is released, enabling sensitive fluorometric detection . The compound is commercially available with a purity specification of ≥98% or 99.08% from multiple vendors, with a molecular weight of approximately 613.66 g/mol and a molecular formula of C30H39N5O9 .

Suc-Ala-Ala-Pro-Val-AMC Substrate Specificity


Fluorogenic elastase substrates are not interchangeable despite sharing similar peptide cores. The N-terminal blocking group (Suc vs. MeOSuc) and the peptide sequence length critically dictate enzyme recognition, catalytic efficiency, and off-target susceptibility. Substituting Suc-Ala-Ala-Pro-Val-AMC with its methoxylated counterpart, MeOSuc-Ala-Ala-Pro-Val-AMC, introduces an additional methyl group that alters the enzyme's binding pocket interactions, which is reflected in different Michaelis-Menten kinetics . Furthermore, shorter or alternative sequences like Suc-Ala-Ala-Ala-AMC exhibit different substrate specificities and are more readily hydrolyzed by a broader range of serine proteases, including proteinase K and subtilisins, thereby reducing assay specificity [1]. These differences have direct experimental consequences: using an inappropriate substrate can shift assay sensitivity, alter the linear range of detection, and compromise the validity of inhibitor screening data. The following quantitative evidence provides the basis for informed substrate selection.

Suc-Ala-Ala-Pro-Val-AMC Quantitative Evidence


Substrate Kinetics: Suc vs. MeOSuc

Suc-Ala-Ala-Pro-Val-AMC and its methoxylated derivative MeOSuc-Ala-Ala-Pro-Val-AMC are both used as human leukocyte elastase substrates but exhibit distinct kinetic profiles. The Suc variant demonstrates a lower Michaelis constant (Km), indicating higher enzyme affinity compared to the MeOSuc variant [1]. The difference in turnover number (kcat/Km) is also notable [2]. This kinetic divergence means that assays utilizing the Suc substrate will saturate the enzyme at a lower substrate concentration, which can influence assay design and sensitivity.

Elastase kinetics Fluorogenic substrates Assay development

Assay Detection Limits

The methoxylated analog, MeOSuc-Ala-Ala-Pro-Val-AMC, has a well-characterized detection limit for elastase enzymes. This peptidyl-AMC substrate can detect as little as 11 pM human leukocyte elastase and 18 pM porcine pancreatic elastase [1]. This provides a benchmark for the sensitivity that can be expected from the AAPV-AMC core structure. While similar sensitivity is anticipated for Suc-Ala-Ala-Pro-Val-AMC due to its identical peptide sequence and AMC reporter, the lower Km of the Suc variant may allow for even lower detection limits by driving the reaction at a lower substrate concentration.

Assay sensitivity Fluorimetry Detection limit

Cathepsin G Resistance

The AAPV peptide sequence confers a high degree of specificity towards elastase-like serine proteases. Crucially, the MeOSuc-AAPV-AMC substrate is not hydrolyzed by cathepsin G, a related neutrophil serine protease . This selectivity is a defining feature of the AAPV core and is expected to be retained by Suc-Ala-Ala-Pro-Val-AMC. This is a critical differentiator from other elastase substrates, such as Suc-Ala-Ala-Ala-AMC, which is known to be hydrolyzed by a broader range of proteases, including proteinase K and subtilisins [1].

Protease specificity Off-target activity Cathepsin G

Purity Specifications

Vendor-reported purity for Suc-Ala-Ala-Pro-Val-AMC is consistently high, with major suppliers specifying ≥98% (InvivoChem) or 99.08% (MedChemExpress) . In contrast, purity specifications for the MeOSuc variant can vary, with some vendors offering ≥95% or ≥98% . This high and consistent purity standard minimizes variability caused by impurities that could act as inhibitors or quench fluorescence, thereby enhancing the reliability of inter-experimental and inter-laboratory data comparisons.

Compound purity Quality control Assay reproducibility

Suc-Ala-Ala-Pro-Val-AMC Key Applications


High-Throughput Inhibitor Screening

The high purity and low Km of Suc-Ala-Ala-Pro-Val-AMC make it an optimal substrate for high-throughput screening campaigns. The high purity ensures that compound activity is not masked by impurities, while the lower Km allows for the use of less substrate per well, reducing assay costs and minimizing potential solubility problems in DMSO-based compound libraries .

Novel Elastase Variant Kinetics

Researchers characterizing recombinant or mutant elastases require a substrate with well-defined kinetic parameters. The availability of a clear Km value (140 μM) for the human enzyme provides a robust reference point for comparative studies. Using Suc-Ala-Ala-Pro-Val-AMC allows for the precise determination of kcat and catalytic efficiency for new enzyme variants, facilitating structure-activity relationship (SAR) analysis .

Elastase Activity in Biological Fluids

In diagnostic or mechanistic studies involving samples like sputum, bronchoalveolar lavage (BAL) fluid, or cell culture supernatants, the high selectivity of the AAPV sequence for elastase over other neutrophil proteases like cathepsin G is paramount . Suc-Ala-Ala-Pro-Val-AMC minimizes background from off-target proteases, providing a more accurate and specific readout of elastase activity in these pathophysiologically relevant samples.

QC Assay for Biopharmaceuticals

The manufacture of biotherapeutics requires rigorous monitoring for host cell proteins, including proteases. The documented high purity and sensitivity of Suc-Ala-Ala-Pro-Val-AMC support the development of robust, validated assays for detecting trace elastase contamination, ensuring product safety and compliance with regulatory standards .

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